molecular formula C6H3BrClN3 B1145640 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-70-3

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1145640
CAS No.: 1357946-70-3
M. Wt: 232.465
InChI Key: RLPKMCBJXWGFGK-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a high-value chemical intermediate in medicinal chemistry, recognized for its role as a key scaffold in developing novel therapeutic agents . The pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery due to its close similarity to purine bases, allowing it to mimic adenine and guanine in biological systems and interact with a wide range of enzymes and receptors . This bromo- and chloro-substituted derivative is particularly valuable for its reactive halogen atoms, which enable efficient further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to create diverse libraries for biological screening . This scaffold has demonstrated significant potential in biomedical research, particularly in the design and synthesis of potent tubulin polymerization inhibitors that exhibit anti-angiogenic effects and anti-proliferative activity against various cancer cell lines . Furthermore, pyrazolo[3,4-b]pyridine-based compounds are widely investigated as inhibitors for a broad spectrum of kinases, including tyrosine kinases, and have shown promising antidepressant, antiviral, and anti-inflammatory properties . The specific substitution pattern of this compound makes it a versatile precursor for constructing more complex molecules aimed at addressing challenging therapeutic targets in oncology and other disease areas.

Properties

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-1-2-4(8)9-6(3)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPKMCBJXWGFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264236
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-70-3
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Chloro-3-pyridinecarboxaldehyde

A widely adopted method involves the ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) with hydroxylamine hydrochloride. This one-pot synthesis proceeds via nucleophilic attack and cyclization, yielding unsubstituted 1H-pyrazolo[3,4-b]pyridine intermediates. Subsequent halogenation introduces bromine and chlorine atoms at positions 3 and 6, respectively.

Reaction Conditions

  • Solvent : DMF (200 mL per 20 g substrate)

  • Reagents : Hydroxylamine hydrochloride (2.5:1 molar ratio to substrate), triethylamine (5:1 v/v to substrate)

  • Temperature : 60°C for 8 hours

  • Yield : 85% after purification

Bromination-Chlorination Tandem Strategy

An alternative approach starts with pre-halogenated pyridine derivatives. For example, 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is synthesized via bromination of pyrazolo[3,4-b]pyridine using bromine in glacial acetic acid with sodium acetate. Chlorination is then achieved using phosphorus oxychloride (POCl3) under reflux.

Key Steps

  • Bromination :

    • Substrate : Bromine molar ratio = 1:1.6

    • Temperature: 110–115°C for 3 hours

    • Yield: 72.6% after column chromatography

  • Chlorination :

    • POCl3 (excess) at 80°C for 12 hours

    • Quenching with ice-water to isolate the product

Optimization Strategies for Improved Yield and Purity

Stoichiometric Adjustments

Increasing the hydroxylamine hydrochloride ratio from 1:1 to 2.5:1 enhances cyclization efficiency, as demonstrated in the patent CN105801574A:

Molar Ratio (Substrate:HCl)Reaction Time (h)Yield (%)
1:1643
2.5:1885

This optimization minimizes side reactions such as over-oxidation or dimerization.

Solvent and Catalytic Effects

DMF outperforms polar aprotic solvents like acetonitrile due to its ability to stabilize intermediates through hydrogen bonding. Triethylamine acts as both a base and a catalyst, neutralizing HCl byproducts and accelerating cyclization.

Purification and Characterization Protocols

Isolation Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials and salts.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity for intermediates.

  • Recrystallization : Methanol/water mixtures (4:1) yield crystalline final products suitable for X-ray analysis.

Analytical Validation

  • NMR Spectroscopy :

    • 1H NMR : Peaks at δ 7.2 (pyridine-H), 8.6 (pyrazole-H) confirm regiochemistry.

    • 13C NMR : Signals at 148 ppm (C-Br) and 142 ppm (C-Cl) verify halogen placement.

  • Mass Spectrometry : HRMS (ESI+) m/z 272.93 [M+H]+ matches the theoretical molecular weight.

Industrial Scalability and Environmental Considerations

Large-Scale Production

The patent method (CN105801574A) is industrially viable due to:

  • Low-Cost Reagents : Hydroxylamine hydrochloride ($0.5/g) vs. specialized catalysts ($5–10/g)

  • Energy Efficiency : Reactions at ≤60°C reduce cooling infrastructure costs.

Waste Management

  • Neutralization : Triethylamine-HCl complexes are filtered and converted to non-hazardous salts.

  • Solvent Recovery : DMF is distilled and reused, achieving 90% recovery rates.

Comparative Analysis of Synthetic Methods

ParameterCyclization RouteBromination-Chlorination
Total Steps 13
Overall Yield 85%58%
Purity 98%95%
Scalability HighModerate

The cyclization route offers superior efficiency, while the bromination-chlorination method provides flexibility for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole or pyridine derivatives. The compound can be synthesized through various methods, including:

  • Ring Closure Reactions : Utilizing precursors like 2-chloro-3-pyridyl aldehyde in the presence of suitable solvents and catalysts to facilitate cyclization.
  • Substitution Reactions : Employing bromination and chlorination techniques to introduce halogen substituents at specific positions on the pyrazole ring.

The overall yield and purity of the synthesized compound can vary based on the reaction conditions employed, such as temperature, solvent choice, and reaction time.

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a promising candidate for drug development:

Anticancer Activity

Several studies have highlighted the potential of pyrazolo[3,4-b]pyridines as inhibitors of various kinases involved in cancer progression. For instance:

  • Inhibition of Tropomyosin Receptor Kinases (TRKs) : Compounds derived from this scaffold have shown effectiveness in inhibiting TRKA activity, which is crucial for cell proliferation and differentiation in cancer cells .

Anti-inflammatory Properties

Research suggests that derivatives of this compound may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Therapeutic Applications

The diverse biological activities of this compound have led to its exploration in various therapeutic areas:

Cancer Treatment

Given its ability to inhibit key kinases associated with tumor growth, this compound could be developed into an effective anticancer agent. Its structure allows for modifications that can enhance potency and selectivity against cancer cells.

Neurological Disorders

The compound's influence on cellular signaling pathways may also extend to neurological applications, particularly in conditions like Alzheimer's disease where kinase activity plays a role.

Data Tables

Below are summarized findings from recent studies regarding the biological activity and synthesis yields of this compound derivatives.

StudyBiological ActivityYield (%)Methodology
TRK inhibition65.9Scaffold hopping with computer-aided design
Cytotoxicity54.2Synthesis and evaluation of trisubstituted derivatives

Case Study 1: Anticancer Efficacy

A study evaluating a series of pyrazolo[3,4-b]pyridine derivatives found that modifications at the C3 position significantly enhanced their inhibitory effects on TRK activity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective effects of pyrazolo[3,4-b]pyridines indicated potential benefits in models of neurodegeneration, suggesting avenues for further research into their use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

The structural and functional uniqueness of 3-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine becomes evident when compared to positional isomers and analogs with varying halogen substituents:

Compound Name Substituent Positions Key Biological Activity IC₅₀ (nM) Structural Notes
This compound Br (C3), Cl (C6) TBK1 inhibition in cancer cells 0.2 Optimal halogen positioning for potency
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine Br (C3), Cl (C5) Potential anticancer activity TBD Reduced steric compatibility with TBK1
6-Bromo-1H-pyrazolo[3,4-b]pyridine Br (C6) General biological activity TBD Lack of Cl reduces target specificity
5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine Br (C5), Cl (C6) Research chemical (unreported activity) N/A Altered halogen positions affect reactivity

Key Insights :

  • Positional isomerism significantly impacts biological activity. The 3-bromo-6-chloro configuration maximizes TBK1 inhibition due to optimal steric and electronic interactions with the kinase active site .
  • Substituting bromine at C5 (e.g., 5-bromo-6-chloro analog) reduces binding affinity, likely due to misalignment with TBK1’s hydrophobic pocket .

Core Structure Variations

Pyrazolopyridine derivatives with alternative ring fusion patterns or core structures exhibit distinct properties:

Compound Name Core Structure Key Features Biological Relevance
This compound Pyrazolo[3,4-b]pyridine Halogens at C3/C6; planar structure High kinase selectivity
3-Bromo-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine Different ring fusion; tetrahydropyranyl group Material science applications
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Larger heterocyclic core Antiviral potential

Key Insights :

  • Pyrazolo[3,4-b]pyridine derivatives generally exhibit higher kinase inhibition than pyrrolopyrimidines or imidazoles due to their planar geometry and compatibility with ATP-binding pockets .
  • Compounds like 3-bromo-1H-pyrazolo[4,3-c]pyridine, with bulky substituents (e.g., tetrahydropyranyl), are less suited for kinase inhibition but valuable in material science .

Substituent Effects on Reactivity and Bioactivity

The nature and position of substituents profoundly influence chemical reactivity and pharmacological profiles:

Compound Name Substituents Key Reactivity/Bioactivity
This compound Br (C3), Cl (C6) Electrophilic halogenation sites for cross-coupling
6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine Cl (C6), methoxymethyl (C3) Enhanced solubility; reduced cytotoxicity
6-(3-Bromophenyl)-1-(3-chlorophenyl)-...pyridine Aryl halides, trifluoromethyl Improved metabolic stability

Key Insights :

  • Halogens (Br/Cl) at C3/C6 enable Suzuki-Miyaura cross-coupling reactions, facilitating derivatization into targeted inhibitors .
  • Methoxymethyl or trifluoromethyl groups improve solubility and pharmacokinetics but may reduce kinase binding affinity compared to pure halogenation .

Key Insights :

  • The 3-bromo-6-chloro configuration achieves sub-nanomolar potency against TBK1, outperforming analogs with bulkier or alternative substituents .
  • Iodo or trifluoromethoxy substituents shift activity toward non-kinase targets (e.g., neuroprotection) .

Biological Activity

3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolopyridine family, which is known for its diverse pharmacological properties. The presence of bromine and chlorine atoms at specific positions on the pyrazolo[3,4-b]pyridine core significantly influences its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in various signaling pathways. For instance, compounds with similar structures have shown significant inhibitory activity against TBK1 (TANK-binding kinase 1), which plays a crucial role in immune responses and cancer progression. Research indicates that derivatives of this compound can effectively inhibit TBK1 signaling pathways, leading to reduced proliferation in cancer cell lines such as A172, U87MG, A375, and Panc0504 .

Anticancer Properties

This compound has been studied for its anticancer properties. In particular, it has demonstrated efficacy as a TBK1 inhibitor with an IC50 value as low as 0.2 nM in certain derivatives . This inhibition leads to the suppression of downstream genes involved in interferon signaling, highlighting its potential in cancer therapy.

Syk Kinase Inhibition

Another significant biological activity of this compound is its role as a Syk (Spleen Tyrosine Kinase) inhibitor. Syk is implicated in various autoimmune diseases and B-cell malignancies. Preclinical studies have shown that compounds targeting Syk can inhibit the growth of B-cell lymphomas driven by Syk overactivity, suggesting therapeutic potential for treating lymphomas and autoimmune conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of halogen atoms (bromine and chlorine) on the pyrazolo[3,4-b]pyridine scaffold is critical for enhancing biological activity. Variations in substitution patterns can lead to significant differences in potency and selectivity towards specific molecular targets. For example, modifications at the C3 and C6 positions have been explored to optimize inhibitory effects against kinases like TBK1 and Syk .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

Compound NameTarget KinaseIC50 ValueNotable Activity
This compoundTBK10.2 nMEffective inhibition in cancer cells
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridineUnknownTBDPotential anticancer activity
6-Bromo-1H-pyrazolo[3,4-b]pyridineUnknownTBDGeneral biological activity

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • TBK1 Inhibition : A study demonstrated that derivatives of this compound could significantly inhibit TBK1 signaling pathways in THP-1 and RAW264.7 cells, providing a promising lead for immune-related drug discovery .
  • Syk Kinase Targeting : Research has shown that targeting Syk with this compound can modulate immune responses and inhibit tumor growth in B-cell malignancies, indicating its dual role in both oncology and immunology .

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine to improve yield and purity?

Methodological Answer: Key strategies include:

  • Halogenation Conditions : Use anhydrous hydrazine and precise stoichiometric ratios (e.g., 8.0 equivalents) for cyclization, followed by bromination with HBr at controlled temperatures (e.g., 110°C for 16 hours) to avoid side reactions .
  • Protection/Deprotection : Employ Boc (tert-butoxycarbonyl) protection to stabilize intermediates, as demonstrated in the synthesis of tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, achieving 88% yield .
  • Purification : Utilize liquid-liquid extraction (e.g., ethyl acetate) and column chromatography for intermediates. For final products, reverse-phase HPLC can enhance purity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm regiochemistry and halogen placement (e.g., distinguishing bromo and chloro substituents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction resolves bond angles and substituent positions, as seen in pyrazolo[3,4-b]pyridine derivatives .

Q. What safety protocols are essential when handling halogenated pyrazolo[3,4-b]pyridines?

Methodological Answer:

  • Ventilation : Work in fume hoods to mitigate inhalation risks from volatile reagents (e.g., HBr, DMF) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Halogenated compounds may cause skin/eye irritation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Reaction Monitoring : Use in-situ techniques like FT-IR or Raman spectroscopy to track intermediate formation and optimize reaction timelines .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd2_2(dba)3_3) with ligands like XPhos for Buchwald-Hartwig couplings, which improved yields to 70% in aryl amination reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against non-polar alternatives. DMF enhanced solubility in Boc-protection reactions, reducing side products .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Bromine’s higher electronegativity may direct Suzuki-Miyaura couplings to the 3-position .
  • Molecular Dynamics (MD) : Simulate solvent-cage effects on reaction kinetics, particularly for SNAr (nucleophilic aromatic substitution) pathways .
  • Docking Studies : Model interactions with kinase targets (e.g., JAK2) to prioritize derivatives for biological testing .

Q. How can structural modifications enhance the pharmacological activity of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace bromine with iodine to increase steric bulk and improve kinase inhibition, as seen in 5-iodo-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives .
  • Bioisosteric Replacement : Substitute chlorine with trifluoromethyl groups to enhance metabolic stability and blood-brain barrier penetration .
  • In Vitro Assays : Screen modified derivatives against cancer cell lines (e.g., MCF-7) using IC50_{50} measurements, correlating results with computational predictions .

Q. What strategies mitigate challenges in crystallizing halogenated pyrazolo[3,4-b]pyridines for structural studies?

Methodological Answer:

  • Solvent Selection : Use ethanol or DMF for slow evaporation, as demonstrated in the crystallization of 4-(4-bromophenyl)-tetrahydropyrazolo[3,4-b]pyridine derivatives .
  • Temperature Gradients : Gradual cooling from 80°C to room temperature reduces lattice defects .
  • Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize crystal packing via hydrogen bonds .

Contradiction Analysis

Q. Why do reported melting points for pyrazolo[3,4-b]pyridine derivatives vary across studies?

Methodological Answer:

  • Polymorphism : Different crystalline forms (e.g., solvates vs. anhydrous) alter melting points. For example, ethanol solvates of 4-(4-bromophenyl)-tetrahydropyrazolo[3,4-b]pyridine exhibit distinct thermal profiles .
  • Impurity Effects : Trace solvents (e.g., DCM) or unreacted starting materials depress melting points. Purify via recrystallization or sublimation .
  • Measurement Techniques : Compare DSC (Differential Scanning Calorimetry) with capillary methods for accuracy .

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